![molecular formula C24H25F2N5O9 B2428886 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide dioxalate CAS No. 1351662-04-8](/img/structure/B2428886.png)

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide dioxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

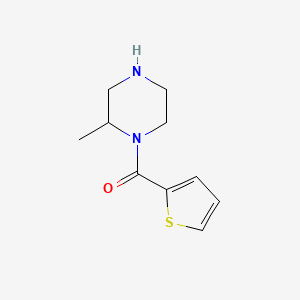

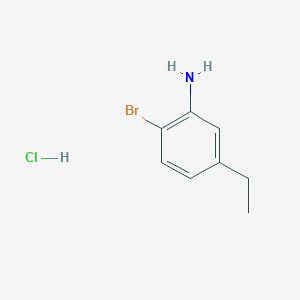

The compound appears to contain a benzimidazole group, a piperazine group, and a difluorophenyl group. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields including pharmaceuticals and dyes . Piperazines are a broad class of chemical compounds which contain a core piperazine functional group. This structure element is found in many pharmaceuticals and recreational drugs . The difluorophenyl group is a phenyl ring substituted with two fluorine atoms, which can influence the compound’s reactivity and biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole, piperazine, and difluorophenyl groups. These groups could potentially engage in a variety of intermolecular interactions, influencing the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzimidazole, piperazine, and difluorophenyl groups. For example, the benzimidazole group might undergo reactions at the nitrogen atoms or at the aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole and piperazine groups could influence its solubility and stability .科学的研究の応用

- Research has shown that derivatives of this compound exhibit moderate to high inhibitory activities against tumor cell lines such as HepG2, SK-OV-3, NCI-H460, and BEL-7404 . These findings suggest its potential as an antitumor agent.

- As an epigenetic reader, this compound may interact with bromodomain and extra-terminal domain (BET) family proteins. These proteins bind to acetylated-lysine residues in histones, influencing transcription initiation and elongation. Inhibition of BET bromodomains by small molecule inhibitors, including compounds related to our target, has emerged as a promising therapeutic strategy for cancer .

- Compounds structurally related to our compound effectively inhibit microtubule assembly formation. This property could be valuable in cancer treatment, as microtubules play a crucial role in cell division and proliferation .

- Derivatives of this compound, specifically coumarin-benzimidazole hybrids, have been synthesized and evaluated for their antimicrobial activity. These compounds may serve as potential agents against microbial infections .

Antitumor Activity

Epigenetic Modulation

Microtubule Inhibition

Antimicrobial Potential

将来の方向性

作用機序

Target of Action

It is known that benzimidazole derivatives, a key component of this compound, are widely used in pharmaceuticals and agrochemicals , suggesting potential targets could be within these areas.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information . Benzimidazole derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present .

Biochemical Pathways

Benzimidazole derivatives are known to be involved in a diverse range of applications, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the wide range of applications of benzimidazole derivatives, the effects could be diverse depending on the specific target and biochemical pathway involved .

特性

IUPAC Name |

2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N5O.2C2H2O4/c21-14-5-6-16(15(22)11-14)25-20(28)13-27-9-7-26(8-10-27)12-19-23-17-3-1-2-4-18(17)24-19;2*3-1(4)2(5)6/h1-6,11H,7-10,12-13H2,(H,23,24)(H,25,28);2*(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBHDEATZWSTMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NC4=C(C=C(C=C4)F)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F2N5O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide dioxalate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-2-thiophenecarboxylate](/img/structure/B2428803.png)

![(Z)-methyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2428805.png)

![2-ethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428806.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2428811.png)

![(2-bromophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2428812.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2428817.png)

![1-[(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2428824.png)